Sodium alginate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

9005-38-3 |

|---|---|

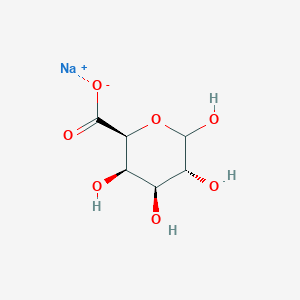

Molecular Formula |

C6H9NaO7 |

Molecular Weight |

216.12 g/mol |

IUPAC Name |

sodium (2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2+,3+,4-,6?;/m0./s1 |

InChI Key |

MSXHSNHNTORCAW-KSSASCOMSA-M |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)[O-])O)O.[Na+] |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)[O-])O)O.[Na+] |

Color/Form |

Cream-colored powder Filamentous or granular solid or powde |

physical_description |

Dry Powder Nearly odourless, white to yellowish fibrous or granular powder Cream-colored solid; [Merck Index] Yellow-brown powder; [MSDSonline] |

solubility |

Insol in alc, chloroform, ether, aq acid soln below ph 3, and in hydro-alcoholic soln greater than 30% wt/wt Sol in water forming viscous, colloidal soln |

Synonyms |

alginate Alginate, Barium Alginate, Calcium Alginate, Copper Alginate, Potassium Alginate, Sodium Alginate, Sodium Calcium Alginates alginic acid, barium salt alginic acid, calcium salt alginic acid, copper salt alginic acid, potassium salt alginic acid, sodium salt Alloid G barium alginate calcium alginate Calcium Alginate, Sodium calginat copper alginate Kalrostat Kalrostat 2 Kaltostat poly(mannuronic acid), sodium salt potassium alginate sodium alginate sodium calcium alginate Vocoloid Xantalgin |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Sodium Alginate for Drug Delivery: An In-depth Technical Guide

Introduction

Sodium alginate, a natural anionic polysaccharide extracted from brown seaweed, has established itself as a cornerstone biopolymer in the pharmaceutical sciences.[1][2] Its widespread use in drug delivery systems stems from a unique combination of favorable physicochemical and biological properties, including biocompatibility, biodegradability, low toxicity, and a remarkable ability to form hydrogels under mild conditions.[1][3][4] This versatile biomaterial can be formulated into various delivery systems such as hydrogels, nanoparticles, microspheres, and films, making it suitable for oral, topical, and other administrative routes.[3][5][6]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound that are pivotal for its application in drug delivery. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key mechanisms and workflows.

Core Physicochemical Properties

The functionality of this compound in drug delivery is intrinsically linked to its unique chemical structure and resulting physical properties.

Chemical Structure

This compound is a linear, unbranched copolymer composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[2][7][8] These monomers are arranged in a block-wise fashion, consisting of consecutive G-blocks, consecutive M-blocks, and alternating MG-blocks.[3] The ratio of M and G blocks (M/G ratio) varies depending on the seaweed source and significantly influences the polymer's properties.[3] For instance, alginates with a higher G-block content tend to form stronger and more brittle gels, whereas those with a higher M-block content form softer, more elastic gels.[1]

Molecular Weight and Viscosity

Commercial this compound exhibits a wide range of molecular weights, typically between 10,000 and 600,000 g/mol .[5][9] The molecular weight is a primary determinant of the viscosity of alginate solutions; higher molecular weight grades produce more viscous solutions.[1][10] Viscosity is a critical parameter in formulation development, affecting processes like mixing, pumping, and the final texture of the delivery system.[11] The viscosity of an alginate solution is also influenced by its concentration, temperature, pH, and the ionic strength of the solvent.[1][12][13]

Solubility and pH-Sensitivity

This compound is soluble in cold and hot water, forming a viscous colloidal solution, but it is insoluble in alcohols and other organic solvents.[14][15] Its solubility is highly pH-dependent. The carboxyl groups of the uronic acid monomers have pKa values of approximately 3.3 for mannuronic acid and 3.6 for guluronic acid.[1][15] Consequently, at pH values above these pKa's, the carboxyl groups are deprotonated and negatively charged, making the polymer soluble.[3] Below a pH of 3, the carboxyl groups become protonated, leading to the formation of insoluble alginic acid, which precipitates out of the solution.[3][14] This pH-responsive behavior is extensively exploited for targeted drug delivery to the gastrointestinal tract.[8][16]

Gelation Mechanism

A hallmark property of this compound is its ability to form hydrogels in the presence of divalent cations, most commonly calcium ions (Ca²⁺).[4][17] This process, known as ionotropic gelation, occurs under very mild, aqueous conditions, which is ideal for encapsulating sensitive therapeutic agents like proteins and cells.[18] The gelation mechanism involves the exchange of sodium ions from the guluronic acid blocks with the divalent cations.[16] These cations then bind between different polymer chains, specifically linking the G-blocks in a structure famously described by the "egg-box model".[1][17] This creates a stable, three-dimensional cross-linked network that forms the hydrogel matrix, capable of entrapping drugs and controlling their release.[16]

Biocompatibility and Biodegradability

This compound is generally recognized as safe (GRAS) by the US FDA.[1] It is known for its excellent biocompatibility, low toxicity, and non-immunogenic nature, making it a safe excipient for various drug delivery applications.[3][8][15] While not directly degradable by mammalian enzymes, alginate can be partially degraded over time in the body, and its degradation rate can be controlled by modifying its molecular weight or through chemical processes like oxidation.[6][19]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for this compound relevant to drug delivery applications.

Table 1: General Physicochemical Properties

| Property | Value / Description | References |

|---|---|---|

| Molecular Weight | 10,000 - 600,000 g/mol | [5][9] |

| Chemical Formula | (C₆H₇NaO₆)n | [1] |

| Appearance | White to pale yellowish-brown, odorless, tasteless powder | [14] |

| Solubility | Slowly soluble in water; insoluble in alcohol, ether, chloroform | [14][15] |

| pKa (Mannuronic acid) | 3.3 | [1][15] |

| pKa (Guluronic acid) | 3.6 | [1][15] |

| Stable pH Range | 4 - 10 (in aqueous solution) | [14] |

| Viscosity (1% solution) | 4 - 12 cP (at 25°C) | [14] |

| M/G Ratio | Varies by source (e.g., 1.16 for Laminaria digitata, 1.82 for Ascophyllum nodosum) |[3] |

Table 2: Toxicity Data for Alginates

| Compound | Animal Used | Route of Administration | LD₅₀ (g/kg) | Reference |

|---|---|---|---|---|

| This compound | Rat | Oral | >5.0 | [10] |

| This compound | Rat | Intravenous (i.v.) | 1.0 | [10] |

| This compound | Mouse | Intravenous (i.v.) | <0.2 | [10] |

| Alginic Acid | Rat | Intraperitoneal (i.p.) | 1.6 | [10] |

| Calcium Alginate | Rat | Intravenous (i.v.) | 0.064 |[10] |

Chemical Modifications for Drug Delivery

To further enhance its properties for specific drug delivery challenges, this compound can be chemically modified. These modifications aim to improve mechanical strength, alter degradation rates, increase bioadhesion, or introduce new functionalities.[20][21]

-

Oxidation: Treatment with sodium periodate (B1199274) breaks the C-C bond of the vicinal -OH groups, introducing reactive aldehyde groups.[19][22] This makes the alginate chain more flexible, increases its degradation rate, and allows for covalent cross-linking with amine-containing molecules.[19]

-

Esterification: The carboxyl and hydroxyl groups can be esterified to increase hydrophobicity, which can be useful for encapsulating hydrophobic drugs and improving mechanical properties.[22]

-

Amidation: The carboxyl groups can be reacted with amines to form amide bonds, allowing for the attachment of peptides or other functional molecules.[21]

-

Graft Copolymerization: Other polymer chains, such as polyethylene (B3416737) glycol (PEG) or poly(N-isopropylacrylamide) (pNIPAAm), can be grafted onto the alginate backbone to create materials with enhanced properties, like thermo-responsiveness or improved stability.[20][21][23]

Key Mechanisms and Workflows

Visual diagrams help clarify the complex processes involved in using this compound for drug delivery.

Caption: Ionic gelation mechanism of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Alginate as a Promising Biopolymer in Drug Delivery and Wound Healing: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Status of Alginate in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alginate: properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. This compound as a Drug Carrier for Targeted Delivery [eureka.patsnap.com]

- 7. Preparation of this compound Hydrogel and Its Application in Drug Release [manu56.magtech.com.cn]

- 8. A this compound-based sustained-release IPN hydrogel and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound with PEG/PEO Blends as a Floating Drug Delivery Carrier – In vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. politesi.polimi.it [politesi.polimi.it]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. This compound | 9005-38-3 [chemicalbook.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. A this compound-based sustained-release IPN hydrogel and its applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04316H [pubs.rsc.org]

- 17. What is the mechanism of this compound? [synapse.patsnap.com]

- 18. How this compound Enhances Sophisticated Drug Delivery Systems? [eureka.patsnap.com]

- 19. Modification of Alginates to Modulate Their Physic-Chemical Properties and Obtain Biomaterials with Different Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemically Modified Alginate-Based Hydrogel-Matrices in Drug Delivery [mdpi.com]

- 21. Chemical Modification of Alginate for Controlled Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Modifications: A Critical Review of Current Strategies and Emerging Applications [mdpi.com]

- 23. Dual-Responsive Alginate Hydrogels for Controlled Release of Therapeutics | MDPI [mdpi.com]

Determining the Molecular Weight of Sodium Alginate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for determining the molecular weight of sodium alginate, a critical parameter influencing its physicochemical properties and performance in various applications, including drug delivery systems. This document details the principles, experimental protocols, and data analysis for the most prevalent techniques.

Introduction to this compound and the Importance of Molecular Weight

This compound is a naturally occurring anionic polysaccharide typically extracted from brown seaweed. It is a linear copolymer composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues arranged in blocks of consecutive G residues, M residues, and alternating MG residues. The molecular weight (MW) and the M/G ratio are fundamental properties that dictate its viscosity, gelling capacity, and drug release characteristics. Accurate determination of the molecular weight distribution is therefore essential for quality control and the rational design of alginate-based formulations.

Core Methodologies for Molecular Weight Determination

Several techniques are employed to measure the molecular weight of polymers like this compound. These methods can be broadly categorized as absolute, relative, or equivalent. This guide focuses on four key methods:

-

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): An absolute method that separates molecules based on their hydrodynamic volume and determines molecular weight directly from light scattering intensity.

-

Viscometry: A relative method that correlates the intrinsic viscosity of a polymer solution to its molecular weight through the Mark-Houwink-Sakurada equation.

-

Membrane Osmometry: An absolute method for determining the number-average molecular weight (Mn) by measuring the osmotic pressure of a dilute polymer solution.

-

Analytical Ultracentrifugation (AUC): A powerful technique for characterizing macromolecules in solution, providing information on their size, shape, and molecular weight distribution based on their sedimentation and diffusion behavior in a centrifugal field.[1]

Data Presentation: Comparison of Methods

The selection of a suitable method for molecular weight determination depends on the specific requirements of the analysis, such as the desired type of molecular weight average, the required accuracy, and the available instrumentation. The following table summarizes the key quantitative parameters and characteristics of each method.

| Parameter | SEC-MALS | Viscometry | Membrane Osmometry | Analytical Ultracentrifugation |

| Principle | Size-based separation followed by light scattering detection | Measurement of solution viscosity | Measurement of osmotic pressure | Sedimentation and diffusion in a centrifugal field |

| Molecular Weight Average | Weight-average (Mw), Number-average (Mn), Z-average (Mz) | Viscosity-average (Mv) | Number-average (Mn) | Weight-average (Mw), Sedimentation coefficient distribution |

| Typical MW Range (Da) | 10³ - 10⁷ | 10⁴ - 10⁷ | 10⁴ - 10⁶ | 10³ - 10⁸ |

| Absolute/Relative | Absolute | Relative | Absolute | Absolute |

| Polydispersity Information | Yes (Mw/Mn) | No | No | Yes (from distribution) |

| Sample Consumption | Low (µg-mg) | Moderate (mg) | Moderate (mg) | Low (µg-mg) |

| Throughput | High | Moderate | Low | Low to Moderate |

| Key Experimental Parameters | Mobile phase, column, flow rate, dn/dc value | Solvent, temperature, concentration series | Solvent, membrane type, temperature | Rotor speed, temperature, buffer density |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a robust method for determining the absolute molecular weight and size distribution of macromolecules without the need for column calibration with standards of the same polymer type.

Experimental Workflow Diagram:

References

A Technical Guide to the Synthesis and Characterization of Sodium Alginate from Brown Algae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for extracting and characterizing sodium alginate from brown algae. The protocols detailed herein are compiled from established scientific literature to ensure robustness and reproducibility. This document is intended to serve as a practical resource for researchers and professionals in the fields of materials science, drug delivery, and biomedical engineering.

Introduction

This compound, a linear polysaccharide derived from brown seaweeds (Phaeophyceae), is a versatile biopolymer with extensive applications in the pharmaceutical, food, and textile industries.[1] Its biocompatibility, biodegradability, and unique gelling properties make it a material of significant interest for drug delivery systems, tissue engineering scaffolds, and wound dressings.[2] The polymer is composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues arranged in blocks of varying sequences.[3] The ratio and distribution of these M and G blocks dictate the physicochemical properties of the alginate, such as viscosity and gel-forming ability.[4] This guide will detail the process of isolating and characterizing this valuable biopolymer.

Synthesis of this compound from Brown Algae

The extraction of this compound from brown seaweed is a multi-step process designed to convert the insoluble mixed salts of alginic acid (calcium and magnesium alginate) present in the cell walls into the soluble sodium salt.[5] The process can be broadly categorized into pre-treatment, extraction, and purification/precipitation.

Experimental Protocol: Extraction and Purification

This protocol represents a commonly employed method for the extraction of this compound.

Materials:

-

Dried brown seaweed (e.g., Sargassum sp., Laminaria sp.)

-

Formaldehyde (B43269) (2% w/v)

-

Hydrochloric acid (HCl, 0.2-2% w/v)

-

Sodium carbonate (Na₂CO₃, 2-4% w/v)

-

Ethanol (B145695) (95%+) or Isopropanol (B130326)

-

Calcium chloride (CaCl₂) (for alternative precipitation)

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus (muslin cloth or filter press), centrifuge, oven.

Methodology:

-

Pre-treatment:

-

Mechanical Treatment: The dried seaweed is first milled or broken into small pieces to increase the surface area for subsequent chemical treatments.[1]

-

Soaking/Cross-linking of Phenolic Compounds: To prevent the discoloration of the final product by phenolic compounds, the milled seaweed is soaked in a 2% (w/v) formaldehyde solution overnight at a solid to liquid ratio of 1:10 to 1:20.[1][4]

-

Acid Pre-treatment: The solid material is collected and treated with a 0.2-2% (w/v) solution of HCl at a temperature of 40-60°C for 2-4 hours with a solid to liquid ratio of 1:10 to 1:30.[1] This step facilitates the conversion of insoluble alginate salts into alginic acid.

-

Washing: The biomass is then washed thoroughly with deionized water to remove excess acid and neutralize the pH.[1]

-

-

Extraction:

-

Separation and Purification:

-

Precipitation: There are three primary routes for precipitating the alginate from the clarified solution:

-

This compound Route (Ethanol Precipitation): This is the most common method.[1] Ethanol (95%+) is added to the this compound solution, typically in a 1:1 (v/v) ratio, to cause the precipitation of fibrous this compound.[1][7] Other organic solvents like isopropanol or acetone (B3395972) can also be used.[1]

-

Calcium Alginate Route: A solution of calcium chloride (CaCl₂) is added to the this compound solution.[6] This results in the formation of insoluble, fibrous calcium alginate, which can be easily separated. The calcium alginate is then converted back to alginic acid by treatment with acid.[6]

-

Alginic Acid Route: The addition of a strong acid (e.g., HCl) to the this compound solution to a pH of 2-3 will precipitate the alginate as insoluble alginic acid.[8]

-

-

Final Conversion and Drying:

-

If the calcium alginate or alginic acid routes are used, the resulting precipitate is converted to this compound by reacting it with sodium carbonate.[5][6]

-

The final this compound product, whether obtained directly by ethanol precipitation or after conversion, is washed with ethanol or acetone to remove impurities and then dried in an oven at 50-60°C to a constant weight.[1][7]

-

Characterization of this compound

A thorough characterization of the extracted this compound is crucial to determine its purity, structure, and physicochemical properties, which in turn dictate its suitability for various applications.

Physicochemical Properties

A summary of key physicochemical properties of this compound extracted from various brown algae species is presented in Table 1.

| Property | Sargassum crassifolium | Sargassum polycystum | Padina sp. | Sargassum echinocarpum | Turbinaria conoides |

| Yield (%) | 30.50 | 25.47 | 16.93 | 28.73 | 49.33 |

| Water Content (%) | 12.50 | 13.43 | 12.87 | 13.23 | - |

| Ash Content (%) | 18.20 | 20.33 | 28.59 | 22.47 | 4.6 - 5.53 |

| Viscosity (cps) | 39 | 35 | 25 | 30 | - |

| Carbohydrates (%) | - | - | - | - | 74.26 - 78.09 |

| Protein Content (%) | - | - | - | - | 0.57 - 1.47 |

| Lipid Content (%) | - | - | - | - | 0.3 - 3.5 |

| Molecular Weight ( g/mol ) | - | - | - | - | 2.64 x 10⁵ |

Data compiled from references[7][9][10]. Note that values can vary depending on the specific extraction method and environmental factors.

Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the alginate structure.

Experimental Protocol:

-

Sample Preparation: A small amount of dried this compound is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[11]

-

Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Interpretation of Spectra: The FTIR spectrum of this compound exhibits several characteristic absorption bands. A broad band in the region of 3600-3000 cm⁻¹ is attributed to the stretching vibration of hydroxyl (-OH) groups.[11] The asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) are observed at approximately 1600 cm⁻¹ and 1410 cm⁻¹, respectively.[11][12] The band around 1050 cm⁻¹ corresponds to the C-O stretching of the pyranose ring.[13][14]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is an invaluable tool for determining the M/G ratio and the block structure of the alginate polymer.[15]

Experimental Protocol:

-

Sample Preparation: A sample of this compound (around 20 mg) is dissolved in deuterium (B1214612) oxide (D₂O).[3] To reduce the viscosity and improve spectral resolution, a partial acid hydrolysis step may be performed prior to analysis.[3][15]

-

Analysis: ¹H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[3][16]

Interpretation of Spectra: The anomeric protons of the mannuronic (M) and guluronic (G) acid residues, as well as those in MM, GG, and MG/GM diads, give rise to distinct signals in the ¹H NMR spectrum, allowing for their quantification.[17] The chemical shifts for the protons of D-mannuronic acid are typically found at 5.09 (H1), 4.446 (H2), 4.152 (H3), 4.318 (H4), and 4.135 (H5) ppm. For L-guluronic acid, the signals appear at 5.473 (H1), 4.318 (H2), 4.446 (H3), 4.571 (H4), and 4.883 (H5) ppm.[16]

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound sample (approximately 5 mg) is placed in a TGA sample pan.[18]

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[18]

Interpretation of Thermogram: The TGA curve of this compound typically shows three main stages of weight loss. The first, occurring around 100 °C, is due to the loss of absorbed water.[18][19] The second major weight loss, between 200-300 °C, corresponds to the degradation of the polysaccharide backbone, including the cleavage of glycosidic bonds.[18][20] The final stage of decomposition at higher temperatures (above 400 °C) involves the conversion of the organic material into a stable residue, often sodium carbonate (Na₂CO₃).[18][19]

3.3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions such as melting and decomposition.

Experimental Protocol:

-

Sample Preparation: A small, weighed amount of the dried sample is sealed in an aluminum pan.

-

Analysis: The sample is heated at a controlled rate under an inert atmosphere.

Interpretation of Thermogram: The DSC thermogram of this compound typically shows an endothermic peak around 100-115 °C, corresponding to the evaporation of water.[21][22] An exothermic peak is generally observed in the range of 240-260 °C, which is associated with the thermal decomposition of the polymer.[19][21]

Molecular Weight Determination

The molecular weight of this compound is a critical parameter that significantly influences its rheological properties.

Experimental Protocol (Size-Exclusion Chromatography - SEC/GPC):

-

Sample Preparation: A dilute solution of this compound is prepared in an appropriate aqueous mobile phase, often a buffer solution like sodium nitrate.[23] The solution is filtered before injection.

-

Analysis: The sample is analyzed using a high-performance size-exclusion chromatography (HPSEC) or gel permeation chromatography (GPC) system equipped with a suitable detector, such as a refractive index (RI) detector or a multi-angle light scattering (MALS) detector for absolute molecular weight determination.[24][25]

Data Interpretation: The elution time of the polymer is inversely proportional to its molecular size. By using a calibration curve constructed from polymer standards (e.g., pullulan), the molecular weight distribution of the alginate sample can be determined.[25] MALS detection allows for the direct measurement of absolute molecular weight without the need for column calibration.[24] Commercially available sodium alginates typically have molecular weights ranging from 32,000 to 200,000 g/mol .[26]

Conclusion

This guide has outlined the essential protocols for the synthesis and comprehensive characterization of this compound from brown algae. The successful extraction and subsequent detailed analysis of this biopolymer are fundamental for its effective utilization in research and development, particularly within the pharmaceutical and drug development sectors. Adherence to these standardized methodologies will ensure the generation of high-quality, well-characterized this compound, facilitating the development of innovative and reliable biomaterials.

References

- 1. A Brief Review on the Development of Alginate Extraction Process and Its Sustainability [mdpi.com]

- 2. ijcrt.org [ijcrt.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. biotechrep.ir [biotechrep.ir]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 5. ALGINATE [fao.org]

- 7. ijiset.com [ijiset.com]

- 8. globalscientificjournal.com [globalscientificjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. academicjournals.org [academicjournals.org]

- 11. rjp.nipne.ro [rjp.nipne.ro]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of a Biodegradable Polymer of Poly (this compound/Ethyl Acrylate) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scite.ai [scite.ai]

- 20. researchgate.net [researchgate.net]

- 21. scielo.br [scielo.br]

- 22. Characterization of this compound Hydrogels Reinforced with Nanoparticles of Hydroxyapatite for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. echemi.com [echemi.com]

- 24. shodex.com [shodex.com]

- 25. Molecular mass distribution of this compound by high-performance size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

In Vivo Degradation Profile of Sodium Alginate Hydrogels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo degradation profile of sodium alginate hydrogels. It is designed to serve as a comprehensive resource for professionals in tissue engineering, drug delivery, and regenerative medicine who utilize or are considering alginate-based biomaterials. This document details the mechanisms of degradation, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and illustrates the complex interplay of factors that govern the in vivo fate of these hydrogels.

Introduction: The Importance of a Predictable Degradation Profile

This compound, a natural polysaccharide extracted from brown seaweed, is a widely used biomaterial due to its excellent biocompatibility, low toxicity, and simple gelation mechanism in the presence of divalent cations.[1] The ability of alginate hydrogels to degrade and be resorbed by the body is critical for their application in tissue engineering and drug delivery. An ideal degradation profile should match the rate of tissue regeneration, providing initial mechanical support that gradually diminishes as new tissue forms, or release an encapsulated therapeutic agent over a specific, desired timeframe. However, the in vivo degradation of alginate is a complex process, as the material is not naturally degraded by mammalian enzymes.[2][3] Degradation is therefore primarily governed by non-enzymatic mechanisms, which can be precisely controlled through various modification strategies.[2][3]

Mechanisms of Alginate Hydrogel Degradation In Vivo

The in vivo degradation of ionically crosslinked this compound hydrogels occurs through two primary, non-enzymatic pathways: the slow release of crosslinking cations and the hydrolysis of the polymer backbone, the latter of which is significantly enhanced by chemical modification.

-

Ion Exchange-Mediated Dissolution : The principal degradation mechanism for standard, ionically crosslinked alginate hydrogels is the gradual exchange of divalent crosslinking cations (e.g., Ca²⁺) with monovalent cations (e.g., Na⁺) present in the surrounding physiological fluids.[4] This process disrupts the "egg-box" structure that holds the polymer chains together, leading to a loss of crosslink density, increased swelling, and eventual dissolution of the hydrogel.[2][4] This process is generally slow and can result in the persistence of alginate hydrogels for months at the implantation site.[3]

-

Hydrolytic Degradation : While the glycosidic bonds in the alginate backbone are relatively stable, their susceptibility to hydrolysis can be dramatically increased through chemical modification, most notably via periodate (B1199274) oxidation.[2][3] Oxidation cleaves the C-C bond in the uronate residues, creating dialdehyde (B1249045) groups and rendering the polymer chain more vulnerable to scission under physiological conditions.[3] This allows for the fabrication of hydrogels with degradation rates that can be tuned from hours to weeks by simply adjusting the degree of oxidation.[3][5]

Factors Influencing In Vivo Degradation Rate

The degradation kinetics of alginate hydrogels can be precisely tailored by manipulating a variety of intrinsic and extrinsic factors. Understanding these factors is crucial for designing hydrogels with predictable in vivo performance.

-

Chemical Modification (Oxidation) : As the primary method for accelerating degradation, the degree of oxidation is directly proportional to the degradation rate. Increasing the percentage of oxidized uronate residues makes the polymer backbone more susceptible to hydrolysis.[3][5]

-

Crosslinking : The type and density of crosslinking ions influence hydrogel stability. For instance, increasing the concentration of calcium ions can slow the swelling and subsequent biodegradation of the scaffold.[4]

-

Molecular Weight : Hydrogels fabricated from lower molecular weight alginate chains tend to degrade faster. This is attributed to a more rapid separation between crosslinked domains after polymer chain scission.[6][7]

-

Polymer Composition : Blending alginate with other polymers, such as gelatin or chitosan, can alter the degradation profile. The degradation rate will depend on the properties of the blended polymer and the nature of the interaction between the components.[1][8][9]

-

Host Response : The in vivo environment itself plays a significant role. The local pH, ion concentration, and the host's foreign body response can influence degradation.[3] Studies have shown that hydrogel degradation can be slower in immunocompetent animal models compared to T-cell deficient ones, where the remaining alginate fragments are often surrounded by a thicker fibrous capsule.[10][11]

Quantitative Degradation Data

The following tables summarize quantitative data from various in vivo studies, highlighting the impact of different formulations and modifications on the degradation profile of alginate hydrogels.

Table 1: In Vivo Degradation of Modified Alginate Hydrogels

| Hydrogel Composition | Modification | Animal Model | Implantation Site | Time Point | Degradation Metric (% Weight Loss) | Reference |

| Oxidized this compound | 14% Oxidation (OMA-14) | Not specified (in vivo) | Not specified | 1-3 weeks | Complete degradation | [3] |

| Oxidized this compound | 20% Oxidation (OMA-20) | Not specified (in vivo) | Not specified | 2-3 days | Complete degradation | [3] |

| Oxidized this compound | 44% Oxidation (OMA-44) | Not specified (in vivo) | Not specified | < 12 hours | Complete degradation | [3] |

| Alginate-Dialdehyde-Gelatin (ADA-GEL) | Covalent crosslinking | Rat | Subcutaneous | 4 weeks | Ongoing degradation observed | [1][12] |

| Alginate-Chitosan (90:10) | Ca²⁺ crosslinking | Rat | Physeal injury | Not specified | Slow degradation, prevented cellular infiltration | [8][9] |

| Irradiated Alginate-Chitosan (50:50) | No Ca²⁺ crosslinking | Rat | Physeal injury | Not specified | Fastest degradation, high cellular infiltration | [8][9] |

| Unmodified Alginate | None | Rat | Spinal cord transection | 14 days | Complete degradation | [4] |

Note: Direct comparison between studies can be challenging due to variations in alginate source, molecular weight, crosslinking conditions, and animal models.

Table 2: Comparison of In Vitro vs. In Vivo Degradation

| Hydrogel System | In Vitro Observation | In Vivo Observation | Key Finding | Reference |

| Photocrosslinked Alginate | Degraded faster in water than in media | Degraded slower than in vitro | Cations in physiologic solutions may induce ionic crosslinking, slowing degradation. Reduced aqueous solution in vivo may also slow hydrolysis. | [3] |

| Ionically crosslinked Alginate | Shear modulus decreased from 155 kPa to 5 kPa in 2 days | Degraded completely after 14 days in a rat model | Mechanical properties can be lost much faster than bulk geometry. | [4] |

| Alginate Scaffolds | Maintained bulk geometry for at least 28 days (in PBS) | N/A | Standard in vitro tests may not fully predict in vivo longevity. | [4] |

Experimental Protocols for In Vivo Degradation Assessment

Assessing the in vivo degradation of hydrogels requires a combination of non-invasive imaging and terminal endpoint analyses.

General Experimental Workflow

The typical workflow involves hydrogel preparation, sterilization, implantation into a suitable animal model, monitoring over time, and subsequent explantation for detailed analysis.

Animal Models and Implantation

-

Common Models : Rodents (rats, mice) are frequently used for initial biocompatibility and degradation studies due to their cost-effectiveness and handling ease.[1][4] Larger animal models like rabbits may be used for orthopedic applications to better mimic human physiology.[5][13]

-

Implantation Sites :

-

Subcutaneous Implantation : The most common site for evaluating basic biocompatibility and degradation. A small incision is made, a subcutaneous pocket is created by blunt dissection, and the hydrogel is implanted.[1][14]

-

Orthotopic Defect Models : For tissue-specific applications, hydrogels are implanted into a surgically created defect in the target tissue, such as a critical-sized bone defect, a cartilage defect, or a spinal cord lesion.[4][5][10]

-

Monitoring and Analysis Techniques

-

Non-Invasive Imaging :

-

Magnetic Resonance Imaging (MRI) : A powerful tool for longitudinally monitoring hydrogel volume, swelling, and structural integrity without sacrificing the animal.[13][15] Hydrogels can be labeled with contrast agents like ultrasmall superparamagnetic iron oxide (USPIO) to enhance visualization.[13]

-

-

Ex-Vivo Analysis (Post-Explantation) :

-

Gravimetric Analysis : Explanted hydrogels are lyophilized (freeze-dried) and weighed to determine the remaining polymer mass relative to the initial dry weight.

-

Mechanical Testing : Changes in compressive or shear modulus of the explanted hydrogels are measured to quantify the loss of mechanical integrity over time.[14][16]

-

Histological Analysis : The explanted hydrogel and surrounding tissue are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the host inflammatory response, cellular infiltration, vascularization, and the interface between the implant and the native tissue.[1][15]

-

Gel Permeation Chromatography (GPC) : Can be used to analyze the molecular weight distribution of the remaining polymer, providing insights into the degradation mechanism.

-

Conclusion and Future Outlook

The in vivo degradation of this compound hydrogels is a controllable process that can be tailored to the demands of specific biomedical applications. While ion exchange provides a slow, passive degradation route, chemical modifications like oxidation offer a robust strategy for achieving accelerated and predictable degradation kinetics. For researchers and developers, the key is to select a formulation where the rate of degradation is synchronized with the intended therapeutic outcome—be it the paced release of a drug or the gradual transfer of mechanical load to newly formed tissue.

Future research will continue to focus on developing novel alginate modifications and composite hydrogels with multi-phasic degradation profiles and bioactive properties. The integration of advanced non-invasive imaging techniques will further refine our understanding of the complex interplay between the degrading hydrogel and the host tissue, paving the way for the next generation of intelligent, responsive biomaterials.

References

- 1. mdpi.com [mdpi.com]

- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 3. The effect of oxidation on the degradation of photocrosslinkable alginate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vivo degradation rate of alginate-chitosan hydrogels influences tissue repair following physeal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Alginate Hydrogels for In Vivo Bone Regeneration: The Immune Competence of the Animal Model Matters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Non-invasive monitoring of in vivo hydrogel degradation and cartilage regeneration by multiparametric MR imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gelatin-based Hydrogel Degradation and Tissue Interaction in vivo: Insights from Multimodal Preclinical Imaging in Immunocompetent Nude Mice [thno.org]

- 16. rheolution.com [rheolution.com]

Biocompatibility Assessment of Sodium Alginate Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium Alginate Scaffolds

This compound, a natural polysaccharide extracted from brown seaweed, has emerged as a promising biomaterial for a wide range of biomedical applications, including tissue engineering and drug delivery.[1][2] Its popularity stems from its excellent biocompatibility, biodegradability, low toxicity, and non-immunogenic properties.[1][3] Alginate's ability to form hydrogels under mild conditions makes it particularly suitable for encapsulating cells and therapeutic agents.[2][4] This guide provides a comprehensive overview of the essential biocompatibility assessments for this compound scaffolds, offering detailed experimental protocols and insights into the underlying biological mechanisms.

In Vitro Biocompatibility Assessment

In vitro biocompatibility studies are the first step in evaluating the potential biological risks of a medical device or biomaterial.[5][6] These tests assess the material's effect on cells in a controlled laboratory setting.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to biocompatibility testing and are designed to determine the potential of a material to cause cell death or inhibit cell growth.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Table 1: Example Data from MTT Assay on this compound Scaffolds

| Scaffold Composition | Cell Viability (%) after 24h | Cell Viability (%) after 72h |

| Pure this compound | 95 ± 5 | 92 ± 6 |

| Alginate-Gelatin Composite | 98 ± 4 | 96 ± 5 |

| Alginate with 0.4% r-GO | 122.26 ± 0.93 | - |

Data is illustrative and may not represent specific study results. r-GO: reduced graphene oxide.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., fibroblasts, osteoblasts) onto the this compound scaffolds in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24-72 hours.

-

MTT Addition: Prepare a 5 mg/mL MTT solution in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[8][9]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[9]

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It measures the amount of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon cell lysis.[10]

Experimental Protocol: LDH Assay

-

Sample Collection: After exposing cells cultured on the scaffolds to the test material, collect the cell culture supernatant.

-

Reaction Setup: Transfer 50 µL of the supernatant to a new 96-well plate.[10]

-

Reagent Addition: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[10]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

-

Stop Reaction: Add 50 µL of a stop solution to each well.[11]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10]

The LIVE/DEAD assay provides a qualitative and quantitative assessment of cell viability through fluorescence microscopy. It utilizes two fluorescent dyes: calcein (B42510) AM and ethidium (B1194527) homodimer-1. Calcein AM is cell-permeable and is converted by intracellular esterases in live cells to a green fluorescent compound. Ethidium homodimer-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.[12]

Experimental Protocol: LIVE/DEAD Staining

-

Staining Solution Preparation: Prepare a staining solution containing calcein AM (for live cells) and ethidium homodimer-1 (for dead cells) in a suitable buffer (e.g., PBS).[12]

-

Scaffold Incubation: Wash the cell-seeded scaffolds with PBS and incubate them in the staining solution for 15-30 minutes at room temperature, protected from light.[12][13]

-

Microscopy: Visualize the scaffolds using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.[13]

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity testing of this compound scaffolds.

In Vivo Biocompatibility Assessment

In vivo studies involve the implantation of the biomaterial into a living organism to evaluate the local and systemic host response.[14][15] These studies are crucial for understanding how the material interacts with a complex biological environment. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices.[5][6][16][17]

Subcutaneous Implantation

Subcutaneous implantation in small animal models, such as rats or mice, is a common method to assess the local tissue response to a biomaterial.[18][19][20]

Experimental Protocol: Subcutaneous Implantation in Rats

-

Animal Model: Use healthy adult rats (e.g., Wistar or Sprague-Dawley). All procedures should be approved by an institutional animal care and use committee.[14]

-

Scaffold Preparation: Prepare sterile, appropriately sized this compound scaffolds for implantation.[18]

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Shave and disinfect the dorsal skin.

-

Make a small incision and create a subcutaneous pocket.[20]

-

Insert the scaffold into the pocket.

-

Suture the incision.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.

-

Histological Analysis: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and retrieve the scaffolds along with the surrounding tissue. Process the samples for histological analysis (e.g., H&E staining, Masson's trichrome staining) to evaluate tissue infiltration, inflammation, and fibrous capsule formation.[14][18]

Table 2: Histological Observations of Subcutaneously Implanted this compound Scaffolds

| Time Point | Inflammatory Cell Infiltration | Fibrous Capsule Thickness | Neovascularization |

| 1 Week | Mild to moderate, predominantly neutrophils and macrophages | Thin | Present |

| 4 Weeks | Reduced inflammation, presence of lymphocytes and foreign body giant cells | Moderate | Well-established |

| 12 Weeks | Minimal inflammation | Thin, well-defined | Mature blood vessels |

Data is illustrative and based on typical foreign body responses.

Logical Flow of In Vivo Biocompatibility Assessment

Caption: Logical workflow for in vivo biocompatibility assessment of scaffolds.

Hemocompatibility Assessment

For scaffolds intended for blood-contacting applications, hemocompatibility testing is essential to evaluate the material's interaction with blood components and to ensure it does not cause adverse reactions such as thrombosis or hemolysis.[21][22]

Hemolysis Assay

The hemolysis assay determines the extent to which a material damages red blood cells, leading to the release of hemoglobin.[23] The ASTM F756 standard provides a protocol for assessing the hemolytic properties of materials.[24]

Experimental Protocol: Hemolysis Assay (ASTM F756)

-

Blood Collection: Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., citrate).[25]

-

Material Preparation: Prepare the this compound scaffold according to the specified surface area-to-volume ratio.[23]

-

Direct Contact Method:

-

Place the scaffold in a test tube.

-

Add diluted blood to the tube and incubate at 37°C for a specified time (e.g., 3 hours) with gentle agitation.[23]

-

-

Indirect Contact (Extract) Method:

-

Incubate the scaffold in a physiological solution (e.g., PBS) to create an extract.

-

Mix the extract with diluted blood and incubate as in the direct contact method.[25]

-

-

Analysis: Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to determine the amount of released hemoglobin.

-

Calculation: Calculate the percentage of hemolysis relative to positive (water) and negative (saline) controls.

Table 3: Hemolysis Percentage for Different Biomaterials

| Material | Hemolysis (%) |

| Negative Control (HDPE) | < 2 |

| This compound Scaffold | < 2 |

| Positive Control (Nitrile Glove) | > 5 |

Data is illustrative. HDPE: High-Density Polyethylene.

Immunomodulatory Effects of this compound

Biomaterials can modulate the host immune response, which can significantly impact tissue regeneration.[26] Alginate has been shown to interact with immune cells, particularly macrophages.[27]

Macrophage Polarization

Macrophages can polarize into different phenotypes, primarily the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.[6] The balance between M1 and M2 macrophages is crucial for successful tissue repair and integration of the biomaterial. Alginate can influence this polarization, often promoting a shift towards the M2 phenotype, which is associated with tissue remodeling and healing.[6][26]

Signaling Pathways in Macrophage Activation by Alginate

This compound can be recognized by pattern recognition receptors (PRRs) on the surface of macrophages, such as Toll-like receptors (TLRs), particularly TLR4.[1][4] This recognition can trigger downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of cytokines and other inflammatory mediators.[3][27][28][29]

TLR4-Mediated NF-κB Signaling Pathway in Macrophages

Caption: Simplified TLR4-mediated NF-κB signaling pathway in macrophages.

Conclusion

The comprehensive biocompatibility assessment of this compound scaffolds is a critical step in their development for clinical applications. This guide has provided an in-depth overview of the key in vitro and in vivo evaluation methods, along with detailed experimental protocols. Understanding the interactions between this compound and biological systems, including its influence on cellular viability, host tissue response, hemocompatibility, and immunomodulatory effects, is paramount for ensuring the safety and efficacy of these promising biomaterials. The presented data, protocols, and diagrams serve as a valuable resource for researchers, scientists, and drug development professionals working to advance the field of tissue engineering and regenerative medicine.

References

- 1. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Alginate oligosaccharide indirectly affects toll-like receptor signaling via the inhibition of microRNA-29b in aneurysm patients after endovascular aortic repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. reprocell.com [reprocell.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cellbiologics.com [cellbiologics.com]

- 12. mdpi.com [mdpi.com]

- 13. ilexlife.com [ilexlife.com]

- 14. Immunostimulatory effects mechanism of polysaccharide extracted from Acanthopanax senticosus on RAW 264.7 cells through activating the TLR/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Potential effects of biomaterials on macrophage function and their signalling pathways - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 17. Wnt Signaling Modulates Macrophage Polarization and is Regulated by Biomaterial Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo biocompatibility testing of nanoparticle-functionalized alginate–chitosan scaffolds for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scienceopen.com [scienceopen.com]

- 21. researchgate.net [researchgate.net]

- 22. measurlabs.com [measurlabs.com]

- 23. fda.gov [fda.gov]

- 24. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 25. 5595035.fs1.hubspotusercontent-na1.net [5595035.fs1.hubspotusercontent-na1.net]

- 26. Macrophage Polarization in Response to Biomaterials for Vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 29. tandfonline.com [tandfonline.com]

A Technical Guide to Sodium Alginate: M/G Ratio Analysis and Implications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analysis of the mannuronic to guluronic acid (M/G) ratio in sodium alginate, a critical parameter influencing its physicochemical properties and performance in various applications. The guide details the significance of the M/G ratio, outlines key analytical methodologies with detailed experimental protocols, and presents quantitative data in a structured format for easy comparison.

Introduction: The Significance of the M/G Ratio

This compound is a linear anionic polysaccharide derived from brown seaweed, composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. These residues are arranged in blocks of consecutive M residues (MM-blocks), consecutive G residues (GG-blocks), and alternating M and G residues (MG-blocks). The ratio of mannuronic to guluronic acid (M/G ratio) and the distribution of these blocks along the polymer chain are crucial determinants of the alginate's properties.[1][2][3][4]

The M/G ratio significantly impacts:

-

Gelling Properties: Alginates with a higher proportion of G-blocks form stronger and more rigid gels in the presence of divalent cations like Ca²⁺, a phenomenon described by the "egg-box model".[4] Conversely, a higher M-block content results in softer, more flexible gels.[4]

-

Viscosity: The M/G ratio, along with molecular weight, influences the viscosity of alginate solutions.[2][5]

-

Permeability and Porosity: Alginates with a high M/G ratio tend to form more permeable gel matrices, while a lower M/G ratio leads to less permeable structures.[4]

-

Biocompatibility and Cell Interaction: The M/G ratio can affect cell adhesion and proliferation, a critical consideration in tissue engineering applications.

Due to these profound effects, accurate determination of the M/G ratio is essential for the rational design and quality control of alginate-based systems in drug delivery, tissue engineering, and other biomedical applications.[1]

Analytical Methodologies for M/G Ratio Determination

Several analytical techniques are employed to determine the M/G ratio of this compound. The most prominent methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is considered the "gold standard" for the determination of the M/G ratio and the sequential structure of alginates.[6][7] Both ¹H and ¹³C NMR can be utilized to provide detailed information on the monomeric composition and block distribution.

This protocol is a generalized procedure based on common practices found in the literature.[6][8][9]

-

Sample Preparation:

-

To reduce the viscosity of the alginate solution, which can broaden NMR signals, partial acid hydrolysis is often performed.[6][9][10]

-

Dissolve approximately 5 mg of the depolymerized this compound sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).[9]

-

Ensure the pD (the pH equivalent in D₂O) is adjusted to a neutral value (e.g., pD 7).[8]

-

-

NMR Acquisition:

-

Transfer the sample solution to a 5 mm NMR tube.

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).[9]

-

To further minimize viscosity-related issues, spectra are often recorded at an elevated temperature, such as 90°C.[8][9]

-

Typical acquisition parameters include a pulse duration of 0.8 seconds and a large number of scans (e.g., 40,000) to ensure a good signal-to-noise ratio.[8]

-

-

Data Analysis:

¹³C NMR can also be used to determine the M/G ratio, often on solid samples using Cross-Polarization Magic Angle Spinning (CP-MAS) NMR.[11]

-

Sample Preparation:

-

NMR Acquisition:

-

For solid-state ¹³C CP-MAS NMR, pack the alginate powder into a MAS rotor.

-

For solution-state ¹³C NMR, use a standard 5 mm NMR tube and acquire the spectrum at an elevated temperature (e.g., 90°C).[8]

-

-

Data Analysis:

Circular Dichroism (CD) Spectroscopy

Circular dichroism is a rapid and sensitive method for estimating the M/G ratio.[12] It relies on the differential absorption of left and right circularly polarized light by the chiral uronic acid residues. The CD spectra of MM, GG, and MG blocks are distinct, allowing for the determination of their relative proportions.[12]

-

Sample Preparation:

-

CD Measurement:

-

Data Analysis:

-

The M/G ratio is determined by analyzing the shape and intensity of the CD spectrum, often by fitting the experimental spectrum to a linear combination of the reference spectra for pure MM, GG, and MG blocks.[12]

-

Chromatographic Methods

High-Performance Size-Exclusion Chromatography (HP-SEC) and High-Performance Liquid Chromatography (HPLC) are valuable techniques for characterizing this compound. While HP-SEC is primarily used for determining molecular weight distribution,[14][15][16] HPLC can be employed for M/G ratio analysis after complete hydrolysis of the polymer.

This protocol involves the complete hydrolysis of the alginate into its constituent monosaccharides followed by their separation and quantification by HPLC.[17]

-

Sample Hydrolysis:

-

Treat approximately 10 mg of the this compound sample with 0.5 mL of 80% sulfuric acid and let it stand at room temperature for 18 hours.[17]

-

Dilute the sulfuric acid solution to 2 mol/L and heat in a boiling water bath for 5 hours to complete the hydrolysis.[17]

-

After cooling, neutralize the solution to pH 7.0 using calcium carbonate.[17]

-

Centrifuge the mixture and collect the supernatant containing the mannuronic and guluronic acids.[17]

-

-

Pre-column Derivatization:

-

A pre-column derivatization step, for instance with 1-phenyl-3-methyl-5-pyrazolone (PMP), is often necessary to allow for UV or fluorescence detection of the uronic acids.[17]

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a suitable column (e.g., a C18 column) and a UV or fluorescence detector.

-

Use an appropriate mobile phase to separate the derivatized mannuronic and guluronic acids.

-

Quantify the amounts of M and G by comparing the peak areas to those of standard solutions.[17]

-

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from M/G ratio analysis of different this compound samples as reported in the literature.

| Sample Source/Type | M/G Ratio | Analytical Method | Reference |

| Lessonia nigrescens | 5.73 - 8.76 | HPLC | [17] |

| Commercial Grade 1 | 2.23 | ¹H NMR | [2][3] |

| Commercial Grade 2 | 0.89 | ¹H NMR | [2][3] |

| Commercial Grade 3 | 0.56 | ¹H NMR | [2][3] |

| Five Different Grades | 42.1% - 63.6% (%M) | Circular Dichroism | [1] |

Note: The M/G ratio can be expressed as a direct ratio or as the percentage of one of the monomers.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for M/G ratio analysis and the relationship between the M/G ratio and alginate properties.

Caption: Experimental workflow for M/G ratio analysis.

Caption: Influence of M/G ratio on alginate properties.

Conclusion

The M/G ratio is a fundamental parameter that dictates the functionality of this compound in a wide range of applications, particularly in the pharmaceutical and biomedical fields. A thorough understanding and accurate determination of this ratio are paramount for developing reproducible and effective alginate-based products. This guide provides the foundational knowledge and detailed protocols for researchers and scientists to confidently analyze the M/G ratio and leverage this information for innovative product development.

References

- 1. Characterization of the block structure and molecular weight of sodium alginates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of M/G Ratios of this compound on Physicochemical Stability and Calcium Release Behavior of Pickering Emulsion Stabilized by Calcium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of M/G Ratios of this compound on Physicochemical Stability and Calcium Release Behavior of Pickering Emulsion Stabilized by Calcium Carbonate [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Alginates by Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR, NIR, Raman) in Combination with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of Alginates by Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (IR, NIR, Raman) in Combination with Chemometrics | Springer Nature Experiments [experiments.springernature.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Molecular mass distribution of this compound by high-performance size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Size-Exclusion Chromatography | Coriolis Pharma [coriolis-pharma.com]

- 17. Comparison of Flocculation Methods for this compound and Characterization of Its Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Sodium Alginate in Different pH Solutions

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium alginate, a natural polysaccharide derived from brown seaweed, is a cornerstone biopolymer in the pharmaceutical and drug development industries. Its utility stems from its biocompatibility, biodegradability, and unique pH-responsive physicochemical properties.[1][2] This technical guide provides a comprehensive analysis of the solubility and stability of this compound across a range of pH conditions. Understanding these characteristics is critical for formulating effective controlled-release drug delivery systems, ensuring product stability, and optimizing manufacturing processes. This document details the mechanisms of pH-dependent solubility, outlines the kinetics of degradation in acidic and alkaline environments, presents quantitative data in tabular formats, provides detailed experimental protocols for analysis, and uses visualizations to clarify complex relationships.

Introduction to this compound

This compound is a linear, anionic copolymer composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[3] The ratio and arrangement of these M and G blocks along the polymer chain dictate its physical properties, including viscosity and gelling capability. The presence of carboxylic acid groups on each uronic acid residue makes this compound a polyelectrolyte, and their ionization state is highly dependent on the surrounding pH, which in turn governs the polymer's solubility and stability.[1]

Solubility of this compound

This compound is readily soluble in both cold and hot aqueous environments, forming viscous colloidal solutions.[4][5] However, it is insoluble in most organic solvents, such as ethanol, ether, and chloroform.[6][7] The primary factors influencing its solubility are pH, ionic strength, molecular weight, and the concentration of the polymer itself.[4][6]

The Critical Role of pH

The pH of the aqueous medium is the most significant factor controlling the solubility of this compound. The polymer owes its water solubility to the ionization of the carboxylic acid groups (-COOH) into carboxylate anions (-COO⁻), which leads to electrostatic repulsion between polymer chains and promotes hydration.

-

Neutral to Alkaline pH (pH > 4.5): In this range, the carboxylic acid groups are predominantly deprotonated (-COO⁻ Na⁺), making the polymer highly soluble in water.[1] this compound solutions are generally stable between pH 5 and 9.[8]

-

Acidic pH (pH < 4.0): As the pH decreases below the pKa of the uronic acid residues (pKa for mannuronic acid is ~3.3; for guluronic acid, ~3.6), the carboxylate groups become protonated (-COOH).[6] This neutralizes the negative charge, reduces electrostatic repulsion, and allows for strong intermolecular hydrogen bonding.[6] Consequently, the polymer chains associate and precipitate out of the solution as insoluble alginic acid.[3] This transition from a soluble salt to an insoluble acid is a key principle used in pH-triggered drug delivery systems.[2]

Quantitative Solubility Data

The following table summarizes the behavior of this compound at different pH values based on compiled literature.

| pH Range | Chemical State of Carboxyl Group | Solubility in Water | Physical State of Solution |

| < 3.0 | Protonated (-COOH) | Insoluble | Alginic acid precipitate or dense gel.[7] |

| 3.0 - 4.0 | Partially Protonated | Low / Gelling | Viscosity increases to a maximum; phase separation begins.[6][9] |

| 4.0 - 10.0 | Deprotonated (-COO⁻) | Soluble | Clear, viscous solution; stable.[3][5] |

| > 10.0 | Deprotonated (-COO⁻) | Soluble | Viscous solution, but stability decreases.[6][10] |

Stability of this compound Solutions

While dry this compound powder is relatively stable when stored in sealed containers below 25°C, its aqueous solutions are susceptible to degradation, which is heavily influenced by pH, temperature, and time.[8] Degradation typically involves the cleavage of glycosidic bonds, leading to a reduction in molecular weight and a corresponding permanent loss of viscosity.[5]

Stability in Acidic Conditions

In acidic environments (pH < 5), this compound undergoes proton-catalyzed hydrolysis of its glycosidic linkages.[8] The rate of this degradation is dependent on the pH, temperature, and duration of exposure.[8][10] While the formation of alginic acid gel at low pH can limit drug release, prolonged exposure to strong acidic conditions can lead to polymer chain scission, compromising the integrity of the formulation.[1][11]

Stability in Neutral and Alkaline Conditions

-

Neutral (pH 5-9): this compound solutions exhibit their greatest stability in the pH range of 5 to 9.[8] Degradation is very slow in this region, making it ideal for many pharmaceutical formulations.[10]

-

Alkaline (pH > 10): In strongly alkaline conditions, this compound undergoes a β-elimination reaction, which also results in the cleavage of glycosidic bonds.[10] This process leads to a significant and often rapid reduction in viscosity.[6] While the polymer remains soluble, its functional properties are diminished.

Quantitative Stability Data

The stability profile is critical for determining the shelf-life and performance of alginate-based products.

| pH Range | Primary Mechanism of Instability | Rate of Degradation | Consequence |

| < 4.0 | Acid-catalyzed hydrolysis | Moderate to High | Molecular weight reduction, loss of gel strength.[8] |

| 4.0 - 5.0 | Acid-catalyzed hydrolysis | Low to Moderate | Gradual decrease in viscosity over time.[10] |

| 5.0 - 9.0 | Minimal | Very Slow | Optimal stability for solutions.[8] |

| > 10.0 | β-elimination reaction | Moderate to High | Rapid and permanent reduction in viscosity.[6][10] |

Experimental Protocols

Standardized protocols are essential for accurately assessing the solubility and stability of this compound.

Protocol for pH-Dependent Solubility and Viscosity Analysis

This protocol details the preparation of alginate solutions at various pH levels and their subsequent analysis.

-

Preparation of Stock Solution:

-

Accurately weigh a specified amount of this compound powder (e.g., to create a 1.2% w/v solution).[9]

-

Slowly add the powder to deionized water under continuous magnetic stirring to prevent clumping.[8]

-

Continue stirring for an extended period (e.g., 12-24 hours) until a clear, homogenous solution is obtained.[9]

-

-

pH Adjustment:

-

Divide the stock solution into separate aliquots.

-

Slowly add dilute HCl (e.g., 1N) or NaOH (e.g., 1M) dropwise to each aliquot while monitoring with a calibrated pH meter to achieve a range of target pH values (e.g., 2.0, 3.0, 3.7, 4.0, 5.0, 7.0, 9.0, 11.0).[9]

-

-

Solubility Assessment:

-

Visually inspect each pH-adjusted solution for clarity, precipitation, or gel formation.[9]

-

Record observations immediately after pH adjustment and after a set equilibration period (e.g., 1 hour).

-

-

Viscosity Measurement:

Protocol for pH-Dependent Stability Study

This protocol outlines a method for evaluating the long-term stability of alginate solutions.

-

Sample Preparation:

-

Prepare and pH-adjust this compound solutions as described in Protocol 5.1.

-

Dispense aliquots of each pH-adjusted solution into sealed, airtight containers.

-

-

Storage Conditions:

-

Store the sets of samples under controlled environmental conditions. Common conditions for stability testing include refrigerated (2–8 °C) and ambient (25 °C/60% RH).[9]

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., t=0, 1 month, 3 months, 6 months), remove a sample from each pH and storage condition for analysis.[9]

-

Measure the pH to check for any drift.

-

Measure the viscosity as described in Protocol 5.1 to quantify any degradation.[9]

-

Record any changes in visual appearance (e.g., color, clarity).

-

Applications in Drug Development

The pH-sensitive nature of this compound is extensively leveraged in drug delivery.[1][2]

-

Enteric Coating: Alginate can be used to coat tablets or capsules. It remains intact in the highly acidic environment of the stomach (pH 1-3) but dissolves in the more neutral pH of the intestine, releasing the drug at the desired site of absorption.[1]

-

Controlled Release Hydrogels: The ability to form a gel at low pH is used to control drug release. When a formulation containing this compound is ingested, it can form a gel matrix in the stomach, which slows the diffusion of the encapsulated drug, thereby achieving a sustained-release profile.[2][12]

-

Colon-Specific Delivery: By combining alginate with other polymers, delivery systems can be designed to withstand both stomach and small intestine conditions, releasing their payload specifically in the colon.[2][13]

Conclusion

The solubility and stability of this compound are intrinsically linked to the pH of its environment. It is a soluble and stable polymer within a neutral pH range (5-9), but it transitions into an insoluble alginic acid gel at low pH (<4) and undergoes degradation at high pH (>10). These distinct, pH-triggered behaviors are not limitations but rather functional properties that researchers and drug development professionals can harness to create sophisticated, targeted, and controlled-release formulations. A thorough understanding and characterization of these properties, using the protocols outlined in this guide, are paramount to ensuring the efficacy, stability, and safety of this compound-based pharmaceutical products.

References

- 1. Current Status of Alginate in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A this compound-based sustained-release IPN hydrogel and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How this compound Enhances Stability and Texture in Food and Pharma Formulations [jindunchemical.com]

- 4. How to Optimize this compound's Solubility Parameters? [eureka.patsnap.com]

- 5. aepcolloids.com [aepcolloids.com]

- 6. Physico-Chemical Properties of this compound | Encyclopedia MDPI [encyclopedia.pub]

- 7. This compound [chembk.com]

- 8. This compound pH value and stability [chinafooding.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Alginate as a Promising Biopolymer in Drug Delivery and Wound Healing: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

Sterilization Techniques for Sodium Alginate Solutions in Cell Culture: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The successful use of sodium alginate in cell culture and tissue engineering applications is critically dependent on ensuring the sterility of the alginate solution while preserving its essential physicochemical properties. The choice of sterilization method can significantly impact the polymer's molecular weight, viscosity, and subsequent gelation characteristics, all of which are crucial for creating viable and functional cell-laden hydrogels. This guide provides a comprehensive overview of common sterilization techniques, their effects on this compound, and detailed protocols to aid researchers in selecting the most appropriate method for their specific application.

Overview of Sterilization Methods

Several methods are employed to sterilize this compound solutions, each with its own set of advantages and disadvantages. The primary challenge lies in achieving complete sterility without compromising the structural integrity and biocompatibility of the alginate. The most common techniques include sterile filtration, autoclaving (steam sterilization), ultraviolet (UV) irradiation, and chemical treatments such as ethanol (B145695) washing, ethylene (B1197577) oxide gas, and gamma irradiation.

Impact of Sterilization on aAlginate Properties: A Comparative Analysis

The selection of a sterilization method should be guided by its impact on the critical properties of the this compound solution. The following tables summarize the quantitative effects of different sterilization techniques on key parameters.

Table 1: Effect of Sterilization on Molecular Weight of this compound

| Sterilization Method | Initial Molecular Weight (kDa) | Final Molecular Weight (kDa) | % Reduction | Reference |

| Autoclaving (as solution) | 77 (±5.2) | 53 (±5.6) | ~31% | [1] |

| Autoclaving (as powder) | 77 (±5.2) | 60 (±X.X) | ~22% | [1] |

| Sterile Filtration + Lyophilization | 77 (±5.2) | No significant change | - | [1] |

| UV Irradiation | 77 (±5.2) | No significant change | - | [1] |

Note: The molecular weight reduction during autoclaving is statistically significant.[1]

Table 2: Effect of Sterilization on Viscosity of this compound Solutions

| Sterilization Method | Initial Viscosity (Pa·s) | Final Viscosity (Pa·s) | % Reduction | Reference |

| Autoclaving (as solution) | 6.1 (±0.9) | 2.2 (±0.1) | ~64% | [1][2] |

| Autoclaving (as powder) | 11.8 (±4.5) | 0.9 (±0.1) | ~92% | [1][2] |

| Sterile Filtration + Lyophilization | 132.9 (±33.6) to 2.8 (±0.1) (shear thinning) | 59.1 (±8.6) to 3.9 (±0.3) (shear thinning) | Variable | [2] |

| UV Irradiation | 132.9 (±33.6) to 2.8 (±0.1) (shear thinning) | 183.7 (±56.8) to 3.7 (±0.4) (shear thinning) | Variable | [2] |

Note: Viscosity values can vary significantly based on the shear rate for shear-thinning materials like this compound.

Table 3: Sterilization Efficacy and Biocompatibility